molecular formula C8H17NO B13171758 3-Amino-2-methyl-1-(1-methylcyclopropyl)propan-1-ol

3-Amino-2-methyl-1-(1-methylcyclopropyl)propan-1-ol

Cat. No.: B13171758
M. Wt: 143.23 g/mol
InChI Key: IBFGAGWSZKMYIY-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-1-(1-methylcyclopropyl)propan-1-ol is an organic compound with the molecular formula C₈H₁₇NO. This compound is characterized by the presence of an amino group, a hydroxyl group, and a cyclopropyl group attached to a propanol backbone. It is a versatile compound used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-1-(1-methylcyclopropyl)propan-1-ol typically involves the following steps:

    Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, often involving the use of oxidizing agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Processing: Involves the sequential addition of reactants and reagents in a controlled environment.

    Continuous Flow Processing: Utilizes continuous flow reactors to maintain a steady state of reaction conditions, improving efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(1-methylcyclopropyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amines or alcohols.

    Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

3-Amino-2-methyl-1-(1-methylcyclopropyl)propan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(1-methylcyclopropyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces, triggering downstream signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic processes.

    Modulation of Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: Similar in structure but lacks the cyclopropyl group.

    3-Amino-2-methylpropan-1-ol: Similar backbone but without the cyclopropyl group.

    1-Amino-2-methylpropan-2-ol: Similar functional groups but different structural arrangement.

Uniqueness

3-Amino-2-methyl-1-(1-methylcyclopropyl)propan-1-ol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

3-amino-2-methyl-1-(1-methylcyclopropyl)propan-1-ol

InChI

InChI=1S/C8H17NO/c1-6(5-9)7(10)8(2)3-4-8/h6-7,10H,3-5,9H2,1-2H3

InChI Key

IBFGAGWSZKMYIY-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C1(CC1)C)O

Origin of Product

United States

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